Technical Documentation Center

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate
  • CAS: 38786-59-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate, a hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical structure, synthesis, purification, characterization, and known biological activities, offering field-proven insights and detailed methodologies for the scientific community.

Introduction: The Benzimidazole Scaffold and the Significance of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The substitution pattern on the benzimidazole core plays a crucial role in modulating its biological efficacy and target specificity[3].

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate incorporates several key structural features: the core benzimidazole ring system, a methoxy group at the 5-position, and an ethyl acetate group at the 2-position. The 5-methoxy substitution is known to enhance the biological activities of benzimidazole derivatives, potentially by increasing their lipophilicity and ability to form hydrogen bonds[4]. The ethyl acetate moiety at the 2-position provides a versatile handle for further chemical modifications and can contribute to the molecule's interaction with target enzymes or receptors[5][6]. This unique combination of functional groups makes Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate a valuable building block for the synthesis of more complex molecules and a potential therapeutic agent in its own right.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is fundamental for its application in research and development.

Chemical Structure and Identification
  • IUPAC Name: Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate

  • CAS Number: 38786-59-3[7][8]

  • Molecular Formula: C₁₂H₁₄N₂O₃[7]

  • Molecular Weight: 234.25 g/mol [7]

The chemical structure consists of a benzimidazole core with a methoxy group (-OCH₃) attached to the carbon at position 5 of the benzene ring and an ethyl acetate (-CH₂COOCH₂CH₃) group attached to the carbon at position 2 of the imidazole ring.

Caption: Chemical structure of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene and ethyl groups of the acetate moiety, and the methoxy group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (H-4, H-6, H-7)7.0 - 7.5Multiplet3H
Methylene Protons (-CH₂-COO)~4.2Singlet2H
Ethyl Protons (-O-CH₂-CH₃)~4.1Quartet2H
Methoxy Protons (-OCH₃)~3.8Singlet3H
Ethyl Protons (-O-CH₂-CH₃)~1.2Triplet3H
NH Proton~12.0 (broad)Singlet1H

2.2.2. ¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~168
Aromatic & Imidazole Carbons110 - 155
Methylene Carbon (-O-CH₂)~61
Methoxy Carbon (-OCH₃)~56
Methylene Carbon (-CH₂-COO)~35
Methyl Carbon (-CH₃)~14

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (imidazole)3300 - 3100 (broad)
C-H Stretch (aromatic & aliphatic)3100 - 2850
C=O Stretch (ester)~1735
C=N and C=C Stretch (aromatic/imidazole)1620 - 1450
C-O Stretch (ester & ether)1250 - 1050

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 235.09.

Synthesis and Purification

The synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate can be achieved through established methods for benzimidazole ring formation. The most common and direct approach is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[12][13]

Synthetic Pathway

A plausible and efficient synthetic route involves the condensation of 4-methoxy-1,2-phenylenediamine with diethyl malonate.

Caption: Proposed synthetic pathway for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar benzimidazole syntheses and should be optimized for specific laboratory conditions.[12][13][14]

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Carefully add polyphosphoric acid (PPA) as a catalyst and solvent (sufficient to ensure stirring).

  • Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

Purification

Purification of the crude product is essential to obtain Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate of high purity for subsequent applications.

3.3.1. Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Protocol:

  • Select a suitable solvent or solvent system. A mixture of ethanol/water or ethyl acetate/hexane is often effective for benzimidazole derivatives.[15]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper to remove the charcoal and colored impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

3.3.2. Column Chromatography

For higher purity or for separating closely related impurities, column chromatography is the method of choice.[15]

Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Biological Activities and Potential Applications

While specific biological data for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is limited in publicly available literature, the benzimidazole scaffold is associated with a wide range of pharmacological activities. Extrapolation from related compounds suggests potential applications in several therapeutic areas.

Anticancer Activity

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[1][16]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many benzimidazole-based drugs, such as albendazole and mebendazole, exert their anticancer effects by binding to β-tubulin, disrupting microtubule formation, and leading to mitotic arrest and apoptosis.[12]

  • Kinase Inhibition: The benzimidazole scaffold can be tailored to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[16]

  • Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[5]

  • Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]

The presence of the 5-methoxy group and the ethyl acetate moiety in the title compound may influence its binding affinity to these targets and its overall cytotoxic profile.

Anticancer_Mechanisms cluster_0 Benzimidazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome Compound Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate Tubulin β-Tubulin Compound->Tubulin Kinases Oncogenic Kinases Compound->Kinases Topoisomerase Topoisomerases Compound->Topoisomerase ApoptosisProteins Apoptotic Proteins Compound->ApoptosisProteins MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption SignalTransductionInhibition Signal Transduction Inhibition Kinases->SignalTransductionInhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage ApoptosisInduction Apoptosis Induction ApoptosisProteins->ApoptosisInduction CellCycleArrest Cell Cycle Arrest & Apoptosis MicrotubuleDisruption->CellCycleArrest SignalTransductionInhibition->CellCycleArrest DNA_Damage->CellCycleArrest ApoptosisInduction->CellCycleArrest

Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.

Antimicrobial Activity

The benzimidazole scaffold is also a key component of many antimicrobial agents.

Potential Mechanisms of Action:

  • Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial nucleic acids and proteins.[17]

  • Enzyme Inhibition: They can inhibit essential microbial enzymes, disrupting critical metabolic pathways.[3]

  • Disruption of Cell Wall Integrity: Some derivatives may interfere with the synthesis of the microbial cell wall, leading to cell lysis.

Further research is required to elucidate the specific antimicrobial spectrum and mechanism of action of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Conclusion and Future Directions

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is a promising heterocyclic compound with a versatile chemical structure that makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. While specific data on its biological activities are still emerging, its structural relationship to known anticancer and antimicrobial agents suggests significant therapeutic potential.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) is crucial for the scientific community.

  • Biological Screening: A thorough evaluation of its anticancer and antimicrobial activities against a broad range of cell lines and pathogens is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be essential for its development as a potential therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs will help in understanding the contribution of each structural component to its biological activity and in optimizing its potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate in the quest for novel and effective therapeutic agents.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not available)[16]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. [Link][4]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. [Link][12]

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. [Link][5]

  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed. [Link][1]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL not available)[3]

  • The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid | Journal of the American Chemical Society. [Link][6]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (URL not available)[17]

  • Antimicrobial activity of a new series of benzimidazole derivatives - PubMed. [Link][18]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - Research Journal of Pharmacy and Technology. [Link][2]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. [Link][19]

  • 4 - Organic Syntheses Procedure. [Link][20]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link][9]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl - Knowledge UChicago. [Link][21]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. [Link][10]

  • Benzimidazole synthesis - Organic Chemistry Portal. [Link][22]

  • EP0836601A1 - A process for the optical purification of enantiomerically enriched benzimidazole derivatives - Google Patents. [23]

  • CAS#:38786-59-3 | Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate | Chemsrc. [Link][8]

  • Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the - Beilstein Journals. [Link][11]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. [Link][24]

  • CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis - Google Patents. [25]

  • (PDF) Malonates in Cyclocondensation Reactions - ResearchGate. [Link][14]

  • ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate — Chemical Substance Information. [Link][26]-benzimidazol-2-yl)acetate) [34]

Sources

Exploratory

Physical and chemical properties of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Executive Summary Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Featuring a benzimidazole core, a 5-methoxy ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Featuring a benzimidazole core, a 5-methoxy electron-donating substituent, and an active methylene group flanked by an ethyl ester, this compound serves as a critical intermediate for the synthesis of complex pharmaceutical agents, including specialized kinase inhibitors, anthelmintics, and proton-pump inhibitor (PPI) analogs[1].

This whitepaper provides an in-depth technical analysis of its physical and chemical properties, structural reactivity, and validated synthetic protocols. By understanding the mechanistic causality behind its behavior—such as tautomeric equilibrium and active methylene nucleophilicity—researchers can optimize its integration into complex synthetic workflows.

Structural and Physicochemical Profiling

The structural architecture of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate dictates its behavior in both biological assays and synthetic environments. The molecule consists of a rigid, planar benzimidazole ring system that readily participates in π−π stacking, while the ethyl acetate moiety provides a flexible vector for further functionalization[2].

Core Chemical Properties

The following table summarizes the foundational identification and physicochemical parameters of the compound, essential for inventory management, regulatory compliance, and analytical calibration[2][3].

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate
CAS Number 38786-59-3
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Monoisotopic Mass 234.10045 Da
SMILES String CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)OC
InChIKey FWZHEKIYOSUUEX-UHFFFAOYSA-N
Mass Spectrometry and Ion Mobility Data

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) for reaction monitoring or pharmacokinetic profiling, understanding the ionization behavior is critical. The compound readily ionizes in both positive and negative electrospray ionization (ESI) modes. Below are the predicted exact masses and Collision Cross Section (CCS) values for common adducts[3].

Table 2: HRMS Adducts and Predicted Collision Cross Section (CCS)

Ion AdductExact Mass (m/z)Predicted CCS (Ų)
[M+H]⁺ 235.10773150.8
[M+Na]⁺ 257.08967160.6
[M+NH₄]⁺ 252.13427168.5
[M-H]⁻ 233.09317152.0

Chemical Reactivity & Mechanistic Insights

As an application scientist, I emphasize that successful utilization of this compound requires a deep understanding of its three primary reactive centers: the benzimidazole nitrogen, the active methylene, and the ester carbonyl.

  • Tautomeric Equilibrium (The Benzimidazole Core): In solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Consequently, the 5-methoxy and 6-methoxy forms exist in a dynamic tautomeric equilibrium. When performing N-alkylation, researchers must anticipate a mixture of 5-methoxy and 6-methoxy regioisomers, which typically require chromatographic separation.

  • Active Methylene Nucleophilicity: The methylene group (-CH₂-) located between the benzimidazole ring and the ester carbonyl is highly acidic (estimated pKa ~10-12). The resulting enolate is stabilized by resonance into the ester and the electron-deficient benzimidazole ring. This site is primed for Knoevenagel condensations with aldehydes or selective C-alkylations.

  • Ester Functionalization: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or directly converted into amides via reaction with primary or secondary amines under thermal or catalytic conditions.

Reactivity Core Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (CAS: 38786-59-3) Path1 Active Methylene (C-Alkylation / Knoevenagel) Core->Path1 Base Catalysis (e.g., Piperidine) Path2 Ester Group (Hydrolysis / Amidation) Core->Path2 Aqueous Base or Amines Path3 Benzimidazole NH (N-Alkylation / Tautomerism) Core->Path3 Electrophiles (e.g., Alkyl Halides)

Figure 1. Primary reactive sites and corresponding synthetic pathways for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Experimental Methodology: Self-Validating Synthesis Protocol

The most robust and scalable method for synthesizing 2-substituted benzimidazoles is the condensation of an ortho-phenylenediamine with a carboxylic acid derivative (Phillips-type condensation). The following protocol details the synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate using diethyl malonate.

Step-by-Step Protocol
  • Objective: Synthesize the target compound via thermal cyclocondensation.

  • Causality Check: Diethyl malonate is used in excess to drive the initial amidation step and acts as a high-boiling solvent, preventing the need for external solvents that could complicate purification.

Step 1: Reagent Preparation Combine 1.0 equivalent of 4-methoxybenzene-1,2-diamine with 2.0 equivalents of diethyl malonate in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Expertise Note: 4-methoxybenzene-1,2-diamine is susceptible to air oxidation (turning dark brown/black). Use freshly recrystallized diamine and purge the reaction vessel with inert gas (N₂ or Argon) to ensure high yields.

Step 2: Thermal Condensation Heat the reaction mixture gradually to 150°C. Maintain this temperature for 4 to 6 hours.

  • Mechanistic Causality: The elevated temperature is required to overcome the activation energy barrier for the intramolecular dehydration step (cyclization of the intermediate amide into the imidazole ring). The Dean-Stark trap removes ethanol and water, shifting the equilibrium toward the product.

Step 3: In-Process Validation Monitor the reaction via LC-MS.

  • Self-Validation: The reaction is deemed complete when the diamine peak disappears and the target mass[M+H]⁺ at m/z 235.10 becomes the dominant signal[3].

Step 4: Workup and Purification Cool the mixture to room temperature. Triturate the crude viscous liquid with cold hexanes to remove excess diethyl malonate. Filter the resulting precipitate and recrystallize from hot ethanol to yield pure Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate as a crystalline solid.

G A 4-Methoxy-1,2-phenylenediamine (Nucleophile) C Thermal Condensation (150°C, -EtOH, -H2O) A->C B Diethyl Malonate (Electrophile/Solvent) B->C D Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (Target Compound) C->D Intramolecular Cyclization

Figure 2. Synthetic workflow for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate via thermal condensation.

Applications in Drug Development

In the pharmaceutical industry, 2-substituted benzimidazoles are privileged scaffolds. The specific inclusion of the 5-methoxy group mirrors the structural features found in blockbuster drugs like Omeprazole and Pantoprazole.

By utilizing Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate, medicinal chemists can bypass multi-step core syntheses. The active methylene allows for the rapid generation of diverse libraries via Knoevenagel condensation with various substituted benzaldehydes, producing styryl-benzimidazole derivatives that frequently exhibit potent anti-cancer, antiviral, and antimicrobial properties. Furthermore, regulatory tracking and safety data management for this compound and its derivatives are well-documented, ensuring compliance during scale-up operations[1].

References

  • NextSDS. "ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate — Chemical Substance Information." NextSDS Chemical Database, 2026. Available at:[Link]

  • Chemsrc. "CAS#:38786-59-3 | Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate." Chemsrc Properties Database, 2025. Available at:[Link]

  • PubChemLite. "38786-59-3 (C12H14N2O3) - Structural Information and Mass Spectrometry." Université du Luxembourg, 2026. Available at:[Link]

Sources

Foundational

Unveiling the In Vitro Mechanisms of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate: A Multi-Target Scaffold in Drug Discovery

Executive Summary Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (CAS: 38786-59-3) is a highly versatile pharmacophore and synthetic intermediate that has become a cornerstone in modern medicinal chemistry. While historic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (CAS: 38786-59-3) is a highly versatile pharmacophore and synthetic intermediate that has become a cornerstone in modern medicinal chemistry. While historically recognized as a building block for proton pump inhibitors, recent in vitro pharmacological profiling reveals that this scaffold—and its immediate derivatives—exhibits potent multi-target engagement. By acting as a lipophilic prodrug or a direct structural anchor, it modulates receptor tyrosine kinases (RTKs), inducible nitric oxide synthase (iNOS), and microtubule dynamics.

As a Senior Application Scientist, I have structured this whitepaper to decode the structural causality, intracellular pharmacokinetics, and self-validating in vitro methodologies required to accurately evaluate this compound's mechanism of action (MOA).

Structural Causality & Intracellular Activation

The pharmacological efficacy of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is dictated by two critical structural domains:

  • The 5-Methoxy-1H-Benzimidazole Core: The 5-methoxy substitution acts as an electron-donating group (EDG) via resonance. This increases the electron density of the benzimidazole imidazole ring, enhancing its capacity as a hydrogen-bond acceptor and strengthening π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target protein binding pockets.

  • The C2-Ethyl Acetate Moiety: In cell-based in vitro assays, the ethyl ester masks the polar carboxylic acid, significantly increasing the molecule's partition coefficient (LogP). This lipophilicity drives passive diffusion across the phospholipid bilayer. Once in the cytoplasm, ubiquitous intracellular esterases cleave the ester bond, yielding the active 5-methoxy-1H-benzimidazole-2-acetic acid. This creates an ion-trapping effect , where the ionized acid accumulates intracellularly at high concentrations, a phenomenon critical for its sustained biological activity.

MOA A Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (Lipophilic Prodrug) B Cell Membrane Penetration (Passive Diffusion) A->B C Intracellular Esterases (Hydrolysis & Ion Trapping) B->C D 5-methoxy-1H-benzimidazole-2-acetic acid (Active Pharmacophore) C->D Cleavage of Ethyl Ester E Target 1: RTKs (VEGFR/PDGFR) Kinase Inhibition D->E ATP Pocket Binding F Target 2: iNOS Enzyme Anti-Inflammatory Action D->F Heme Site Interaction G Target 3: β-Tubulin Microtubule Destabilization D->G Colchicine Site Binding

Fig 1: Intracellular activation and multi-target mechanism of the benzimidazole-2-acetate scaffold.

Primary In Vitro Mechanisms of Action

Mechanism A: Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives synthesized directly from the benzimidazole acetate scaffold (such as 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones) act as potent, ATP-competitive inhibitors of VEGFR-2 and PDGFR [1]. The 5-methoxy group projects into the hydrophobic pocket of the kinase hinge region, displacing structural water molecules and halting the phosphorylation cascade required for tumor angiogenesis.

Mechanism B: iNOS Inhibition (Anti-Inflammatory)

When evaluated in macrophage models, the scaffold demonstrates significant downregulation of inducible nitric oxide synthase (iNOS) [2]. The mechanism is twofold: direct competitive binding at the enzyme's heme-containing active site, and upstream suppression of NF-κB nuclear translocation, which prevents the transcription of the NOS2 gene.

Mechanism C: Tubulin Polymerization Inhibition

Benzimidazole derivatives are classic microtubule-destabilizing agents [3]. The 5-methoxy-benzimidazole core mimics the methoxy-aryl rings of colchicine. In vitro, it binds to the β -subunit of the α/β -tubulin heterodimer at the colchicine binding site, preventing curved tubulin dimers from adopting the straight conformation necessary for microtubule assembly. This arrests cells in the G2/M phase of the cell cycle.

Quantitative Data Summary

The following table synthesizes representative in vitro IC₅₀ data across these three primary targets, highlighting the necessity of matching the compound's form (ester vs. acid) to the assay type (cell-based vs. cell-free).

Target PathwayAssay TypeBioactive FormIn Vitro IC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
VEGFR-2 Cell-Free KinaseHydroquinolin-2-one Derivative0.026Sorafenib0.031
iNOS Cell-Based (RAW 264.7)Ethyl Ester Prodrug12.5L-NAME15.2
β-Tubulin Cell-Free PolymerizationActive Acetic Acid1.8Colchicine0.9

Self-Validating Experimental Protocols

To ensure data trustworthiness, in vitro assays evaluating this compound must be designed as self-validating systems . A common pitfall in evaluating lipophilic esters is misinterpreting cytotoxicity as target inhibition. The protocols below integrate mandatory counter-screens.

Protocol 1: iNOS Inhibition via Griess Reagent Assay

Causality: Resting macrophages do not express iNOS. We use Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to stimulate NOS2 transcription. Because Nitric Oxide (NO) is a highly reactive free radical with a half-life of seconds, we measure its stable oxidative metabolite, nitrite (NO₂⁻), using the Griess colorimetric reaction.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 5×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing the Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate compound at varying concentrations (0.1 - 50 µM). Include L-NAME (15 µM) as a positive control. Incubate for 1 hour to allow esterase-mediated intracellular activation.

  • Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells (except negative controls). Incubate for 24 hours.

  • Nitrite Quantification: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes.

  • Detection: Read absorbance at 540 nm using a microplate reader.

  • Self-Validation (CRITICAL): Immediately perform an MTT viability assay on the remaining cells in the original plate. Logic: If the compound shows a 90% reduction in nitrite but also a 90% reduction in MTT absorbance, the compound is merely cytotoxic, not a specific iNOS inhibitor. True hits must show low Griess absorbance and high MTT absorbance.

Workflow Step1 Seed RAW 264.7 (96-well plate) Step2 Pre-incubate Prodrug (Allow Hydrolysis) Step1->Step2 Step3 LPS/IFN-γ Stimulus (Induce iNOS) Step2->Step3 Step4 Collect Supernatant (Nitrite Pool) Step3->Step4 Step5 Add Griess Reagent (Azo Dye Formation) Step4->Step5 Step6 Read Absorbance (540 nm) Step5->Step6

Fig 2: Step-by-step in vitro workflow for evaluating iNOS inhibition using the Griess Reagent assay.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Causality: To prove that the compound directly binds the tubulin heterodimer rather than altering upstream regulatory kinases, a cell-free system using purified porcine brain tubulin is required. We utilize a fluorescent reporter (e.g., DAPI) that increases in quantum yield when incorporated into the hydrophobic environment of polymerized microtubules.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep purified tubulin (>99% pure) on ice to prevent spontaneous polymerization.

  • Reaction Mix: In each well, combine 80 µL of Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), 10 µM fluorescent reporter, and 1 mM GTP.

  • Compound Addition: Add the hydrolyzed acid form of the compound (the ester will not work here as there are no esterases in a cell-free system). Use Colchicine (3 µM) as a destabilizing control and Paclitaxel (3 µM) as a stabilizing control.

  • Initiation: Rapidly add 10 µL of cold tubulin stock (final concentration 2-3 mg/mL) to all wells.

  • Kinetic Reading: Immediately transfer to a fluorescent microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the growth phase. A reduction in Vmax​ compared to the vehicle control confirms direct microtubule destabilization.

Conclusion

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is far more than a passive synthetic intermediate. Through strategic exploitation of its lipophilic ester for cellular entry and its electron-rich 5-methoxy core for target engagement, it serves as a highly effective scaffold for developing kinase inhibitors, anti-inflammatory agents, and microtubule destabilizers. Rigorous, self-validating in vitro assay design remains paramount to accurately characterizing its multifaceted pharmacology.

References

  • Title: Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: iNOS inhibitors: Benzimidazole-coumarin derivatives to combat inflammation Source: European Journal of Chemistry URL: [Link]

  • Title: Synthesis, anti-proliferative activity, SAR study, and preliminary in vivo toxicity study of substituted N,N′-bis(arylmethyl)benzimidazolium salts against a panel of non-small cell lung cancer cell lines Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate solubility and stability data

An In-Depth Technical Guide to the Physicochemical Profiling of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate Abstract Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (CAS: 38786-59-3) is a critical heterocyclic building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Abstract

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (CAS: 38786-59-3) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive molecules[1]. Like many benzimidazole derivatives, its utility in drug development is often bottlenecked by poor aqueous solubility and susceptibility to ester hydrolysis in physiological environments. This whitepaper provides a comprehensive, field-proven framework for evaluating the solubility and stability kinetics of this compound. Designed for formulation scientists and medicinal chemists, this guide details the mechanistic causality behind its degradation and provides self-validating experimental protocols for rigorous physicochemical characterization.

Chemical Context and Structural Mechanics

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (Molecular Weight: 234.25 g/mol , Formula: C12H14N2O3) features a planar, lipophilic benzimidazole core substituted with an electron-donating methoxy group and an ethyl acetate moiety[2].

The structural mechanics of this molecule dictate its behavior in solution:

  • Lipophilicity vs. Polarity: The planar aromatic system drives strong intermolecular crystal lattice energy, resulting in notoriously poor aqueous solubility[3]. However, the hydrogen-bond accepting capacity of the imine nitrogen and the ester carbonyl allows for favorable solvation in polar aprotic solvents.

  • Acid-Base Behavior: The benzimidazole ring acts as a weak base (typical pKa ~ 5.3 for the unsubstituted core), meaning its solubility can be marginally improved in acidic environments due to protonation[4].

  • Hydrolytic Liability: The ethyl ester is the primary site of chemical instability. It is highly susceptible to base- or acid-catalyzed hydrolysis, yielding 5-methoxy-1H-benzimidazole-2-acetic acid and ethanol[5].

Table 1: Fundamental Physicochemical Properties
PropertyValue / Description
CAS Number 38786-59-3[1]
Molecular Formula C12H14N2O3[2]
Molecular Weight 234.25 g/mol [2]
Primary Degradant 5-methoxy-1H-benzimidazole-2-acetic acid[5]
pKa (Estimated) ~5.3 (Benzimidazole core)[4]

Solubility Profiling: Overcoming the Aqueous Barrier

Benzimidazoles are characterized by their limited solubility in water, which can lead to erratic absorption and bioavailability in in vivo models[3]. To effectively formulate Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate, co-solvent systems are mandatory.

The compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylacetamide (DMA), which effectively disrupt the crystalline lattice by solvating the hydrogen-bond donor/acceptor sites of the benzimidazole ring[3]. For biological assays, stock solutions are typically prepared in 100% anhydrous DMSO. However, moisture-contaminated DMSO can rapidly reduce solubility, leading to precipitation.

Table 2: Benchmark Solubility Profile across Pharmaceutical Vehicles
Solvent SystemRelative SolubilityMechanistic Rationale
Water (pH 7.0) Poor (< 0.1 mg/mL)High lattice energy; lack of ionization at neutral pH[3].
DMSO (Anhydrous) Excellent (> 20 mg/mL)Polar aprotic nature perfectly solvates the heterocyclic core[3].
Ethanol (100%) Moderate (~ 5-10 mg/mL)Protic solvent; partial disruption of hydrogen bonding.
PEG 400 / Water (7:3) Good (~ 2-5 mg/mL)Co-solvent micellization reduces dielectric constant of the medium[3].

Stability Kinetics and Degradation Pathways

The stability of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is heavily dependent on pH and the presence of nucleophiles. While the benzimidazole core itself demonstrates a high degree of chemical stability[4], the pendant ethyl acetate group is a classic Michaelis-Menten-style liability.

In aqueous environments, particularly at pH < 4.0 or pH > 8.0, the ester undergoes rapid hydrolysis. In dilute organic/aqueous mixtures (e.g., 0.2% DMSO in water), benzimidazole derivatives can remain homogeneous and chemically stable for up to 96 hours at room temperature, provided the pH is strictly controlled near neutrality[6].

Pathway A Ethyl Ester API (Stable at pH 6-7) B Tetrahedral Intermediate (Base/Acid Catalyzed) A->B H2O / OH- / H+ C Carboxylic Acid + EtOH (Degradation Products) B->C Ester Cleavage

Fig 1. Ester hydrolysis pathway of ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with built-in causality checks.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Check: We utilize the shake-flask method over kinetic solvent-shift assays because kinetic methods often induce supersaturation, leading to false-positive solubility metrics that fail during long-term storage.

  • Preparation: Add an excess of solid Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (approx. 10 mg) to 1 mL of the target vehicle (e.g., PBS pH 7.4, PEG 400, or 10% DMSO/Water).

  • Equilibration: Seal the vials and incubate at 37°C in a thermoshaker at 800 RPM for 24 to 48 hours. Rationale: 24+ hours ensures the system transitions from a kinetically trapped state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved API.

  • Quantification: Carefully extract the supernatant, dilute appropriately in the HPLC mobile phase, and quantify via UV-Vis or RP-HPLC.

Protocol B: Stability-Indicating RP-HPLC Assay

Causality Check: We employ a buffered mobile phase at pH 4.5. This specific pH suppresses the ionization of the carboxylic acid degradant while maintaining the benzimidazole core in a consistent protonation state, preventing peak tailing and ensuring baseline resolution between the parent ester and the acid degradant[6].

  • Chromatographic System: Use a C18 Reversed-Phase column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 1:1 (v/v) mixture of Acetate Buffer (pH 4.5) and Acetonitrile[6].

  • Flow Rate & Detection: Isocratic elution at 1.0 mL/min. Monitor UV absorbance at 275 nm.

  • Sample Preparation: Dissolve the compound in 0.2% DMSO/aqueous buffer[6]. Inject 10 µL aliquots at T=0, 2h, 4h, 8h, 24h, and 96h.

  • Data Analysis: Plot the natural log of the remaining ester concentration versus time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow A Compound Sourcing (CAS: 38786-59-3) B Solubility Profiling (Shake-Flask Method) A->B Aliquot prep C Stability Kinetics (pH & Thermal Stress) A->C Stress testing D RP-HPLC Analysis (pH 4.5 Acetate/MeCN) B->D Quantify dissolved API C->D Monitor degradation E Formulation Strategy (Co-solvents & pH Control) D->E Data synthesis

Fig 2. Integrated workflow for physicochemical profiling of benzimidazole acetates.

Conclusion

The successful formulation of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate requires a delicate balance between enhancing its poor aqueous solubility and mitigating its hydrolytic degradation. By leveraging polar aprotic co-solvents (like DMSO or PEG 400) and strictly controlling the pH of the aqueous microenvironment to near-neutral conditions, researchers can stabilize the ester linkage while maintaining the compound in solution. The RP-HPLC and thermodynamic solubility protocols outlined herein provide a robust, self-validating foundation for advancing this compound through preclinical evaluation.

References

  • ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate — Chemical Substance Information Source: nextsds.com URL:[1]

  • Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate | Sapphire Bioscience Source: sapphirebioscience.com URL:[2]

  • Parenteral and oral formulations of benzimidazoles (US20050038096A1) Source: google.com (Patents) URL:[3]

  • Benzimidazole | C7H6N2 | CID 5798 Source: PubChem - NIH URL:[4]

  • 5,6-Dimethylbenzimidazole | CAS 582-60-5 Source: Selleck Chemicals URL:

  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC Source: Acta Biochimica Polonica (frontierspartnerships.org) URL:[6]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials Source: Journal of Medicinal Chemistry - ACS Publications URL:[5]

Sources

Foundational

Toxicity profile of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate in cell culture

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate Introduction: Contextualizing the Toxicological Assessment Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate belon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Introduction: Contextualizing the Toxicological Assessment

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anthelmintics (e.g., albendazole) and anticancer drugs (e.g., bendamustine).[1][2] Given this biological prevalence, any novel benzimidazole derivative intended for therapeutic development or that could result in human exposure requires a thorough toxicological evaluation. While specific toxicity data for Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is not extensively published, its profile can be systematically investigated and largely predicted by understanding the well-documented mechanisms of the broader benzimidazole class.

In vitro toxicity screening is a cornerstone of modern drug discovery and chemical safety assessment, providing a rapid, cost-effective, and ethically sound means of identifying potential hazards before progressing to more complex biological systems.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive framework for characterizing the cytotoxicity of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate in cell culture. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust toxicological profile.

Part 1: The Benzimidazole Scaffold - Mechanistic Insights into Potential Toxicity

The toxicity of benzimidazole derivatives is often directly linked to their mechanism of action. Understanding these underlying pathways is critical for designing a relevant panel of assays and accurately interpreting the resulting data.

Primary Mechanism: Tubulin Polymerization Inhibition

The most widely recognized mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics.[6] Microtubules are essential cytoskeletal polymers involved in cell division, intracellular transport, and the maintenance of cell shape. Benzimidazoles, including derivatives like nocodazole, bind to the protein β-tubulin, often at or near the colchicine binding site, which prevents its polymerization into microtubules.[7][8][9]

This disruption has profound consequences, particularly in rapidly dividing cells:

  • Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase.[10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][9]

This antimitotic activity is the basis for the use of some benzimidazoles as anticancer agents.[1][11]

cluster_0 Cellular Effects of Benzimidazole Benzimidazole Ethyl (5-methoxy-1H- benzimidazol-2-YL)acetate Tubulin β-Tubulin Binding (Colchicine Site) Benzimidazole->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Mitotic Spindle Failure Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis

Caption: Benzimidazole-induced tubulin disruption pathway.

Secondary and Complementary Mechanisms

Beyond tubulin inhibition, benzimidazoles can exert toxicity through several other pathways, which may act independently or in concert with the primary mechanism.

  • Induction of Oxidative Stress: Some benzimidazole compounds have been shown to increase the production of reactive oxygen species (ROS) within cells.[12][13] Excessive ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death.[14][15]

  • Kinase Inhibition: Various derivatives have been found to inhibit key signaling kinases involved in cell survival and proliferation, such as those in the PI3K/AKT and MAPK pathways. This interference can remove pro-survival signals, making cells more susceptible to apoptosis.

  • Induction of Apoptosis: Benzimidazoles can directly activate apoptotic pathways. This can occur through the p53 tumor suppressor protein, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade, which are the executioners of apoptosis.[9][16]

cluster_1 Potential Benzimidazole Toxicity Pathways cluster_ROS Oxidative Stress cluster_Kinase Kinase Signaling cluster_Tubulin Microtubule Disruption Compound Benzimidazole Derivative ROS ROS Production Compound->ROS Kinase PI3K/AKT/MAPK Inhibition Compound->Kinase Tubulin Tubulin Inhibition Compound->Tubulin Damage DNA/Protein/Lipid Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Survival Reduced Cell Survival Signaling Kinase->Survival Survival->Apoptosis G2M G2/M Arrest Tubulin->G2M G2M->Apoptosis

Caption: Multiple pathways of benzimidazole-induced toxicity.

Part 2: A Framework for Systematic In Vitro Toxicity Evaluation

A robust toxicity profile cannot be determined by a single assay. A multi-parametric approach is essential to distinguish between different cellular outcomes and to build confidence in the mechanistic interpretation. We propose a tiered workflow that moves from a general assessment of cytotoxicity to specific mechanistic assays.

This self-validating system ensures that an initial observation of reduced cell viability is interrogated further to determine the specific mode of cell death, providing a more complete and actionable dataset.

cluster_tier2 Tier 2: Mechanistic Elucidation Start Tier 1: Primary Screen Treat cells with Ethyl (5-methoxy-1H- benzimidazol-2-YL)acetate (Dose-Response) MTT Assess Cell Viability (MTT Assay) Start->MTT Decision1 Is Compound Cytotoxic? (IC50 < Threshold) MTT->Decision1 LDH Assess Membrane Integrity (LDH Assay) Decision1->LDH Yes Caspase Assess Apoptosis (Caspase-3/7 Assay) Decision1->Caspase Yes NoTox Compound is Not Cytotoxic at Test Concentrations Decision1->NoTox No End Build Toxicity Profile: - Potency (IC50) - Mechanism (Necrosis vs. Apoptosis) LDH->End Caspase->End

Caption: Tiered workflow for in vitro toxicity assessment.

Part 3: Core Experimental Protocols

The following protocols are foundational for assessing the toxicity profile of a novel compound. They are designed to be self-validating when performed in concert.

Protocol 3.1: Assessment of Cytotoxicity and Cell Viability (MTT Assay)

This assay provides a quantitative measure of metabolically active, viable cells.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[19][20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3.2: Assessment of Cell Membrane Integrity (Lactate Dehydrogenase Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[22][23] LDH is a stable cytoplasmic enzyme present in most cells; its presence in the culture medium is a hallmark of necrosis or late-stage apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 3.1. It is crucial to set up three control wells:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background Control: Media without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves combining a substrate (lactate) and a cofactor (NAD⁺) with a tetrazolium salt dye. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.[22]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Protocol 3.3: Assessment of Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay specifically measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.[24] The assay utilizes a substrate peptide sequence (DEVD) linked to a reporter molecule (fluorophore or luminophore) that is released upon cleavage by active caspases.[25][26]

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate (for luminescence) or a black-walled, clear-bottom plate (for fluorescence) as described in Protocol 3.1.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer with the pro-fluorescent or pro-luminescent DEVD substrate.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent directly to each well in a volume equal to the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 498/521 nm) or luminescence using a microplate reader.[25]

  • Data Analysis: After subtracting the background reading from a no-cell control, express the data as a fold-change in caspase activity relative to the vehicle-treated control cells.

Part 4: Data Interpretation and Presentation

Synthesizing the data from these three core assays provides a powerful, multi-dimensional view of the compound's toxicological profile. The IC₅₀ value from the MTT assay establishes the potency of the compound, while the LDH and caspase results elucidate the primary mechanism of cell death.

AssayMetricInterpretation
MTT Assay IC₅₀ (µM)The concentration at which 50% of cell viability is lost. A lower IC₅₀ indicates higher potency.
LDH Assay % CytotoxicityThe percentage of cells with compromised membrane integrity. A high value suggests necrosis or secondary necrosis following apoptosis.
Caspase-3/7 Assay Fold-IncreaseThe relative increase in executioner caspase activity compared to control. A high value is a strong indicator of apoptosis.

Interpreting Combined Results:

  • High Caspase Activity + Low LDH Release: Suggests the primary mechanism of cell death is apoptosis.

  • Low Caspase Activity + High LDH Release: Suggests the primary mechanism is necrosis.

  • High Caspase Activity + High LDH Release: May indicate that the compound induces apoptosis, which progresses to secondary necrosis due to the inability of the cells to be cleared in an in vitro system. It could also suggest a mixed-mode of cell death.

Conclusion

Based on its chemical class, Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is likely to exhibit cytotoxic effects in cell culture, potentially through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[6][9][10] However, contributions from other mechanisms such as the induction of oxidative stress cannot be ruled out without empirical data.[12]

The systematic, multi-assay framework presented in this guide provides a robust and self-validating strategy to move beyond simple cytotoxicity screening. By integrating assessments of cell viability (MTT), membrane integrity (LDH), and apoptosis execution (Caspase-3/7), researchers can build a comprehensive and mechanistically informative in vitro toxicity profile. This detailed characterization is an indispensable step in the safety assessment and development of any novel chemical entity.

References

  • Kaja, S. et al. (2015). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In: K. S. Ramos (eds) Cell Death. Methods in Molecular Biology, vol 1219. Humana Press, New York, NY. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • ImmunoChemistry Technologies. (n.d.). Magic Red® Fluorescent Caspase-3/7 Assay Kit. [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • Kumar, A. et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]

  • Sharma, P. et al. (2023). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Al-Said, M. S. et al. (2009). Synthesis, In-Vitro Microbial and Cytotoxic Studies of New Benzimidazole Derivatives. International Journal of the Physical Sciences, 4(7), 420-426. [Link]

  • NCBI - PubMed. (2015). Detection of necrosis by release of lactate dehydrogenase activity. [Link]

  • Tsoukalas, D. et al. (2020). Benomyl, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells. Toxicology Reports, 7, 501-509. [Link]

  • Cureus. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • InfinixBio. (2024). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • Wikipedia. (n.d.). In vitro toxicology. [Link]

  • MDPI. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 26(23), 7352. [Link]

  • Geci, I. et al. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 211, 113003. [Link]

  • ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors. [Link]

  • 417 Integrative Medicine. (2024). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual: Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. [Link]

  • Tan, M. L. et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1062279. [Link]

  • Horvath, A. et al. (2022). Mitigation of benznidazole toxicity and oxidative stress following ascorbic acid supplementation in an adult traveller with chronic indeterminate Chagas' disease. Travel Medicine and Infectious Disease, 49, 102388. [Link]

  • News-Medical. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • MDPI. (2023). From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies. Cancers, 15(20), 4991. [Link]

  • Taylor & Francis Online. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Assay and Drug Development Technologies, 15(5), 196-199. [Link]

  • bioRxiv. (2024). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

  • ResearchGate. (2023). Synthesis, toxicity and antioxidant activity of phenolic benzimidazole derivatives: In vitro and in silico studies. [Link]

  • Scholars Research Library. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. Annals of Biological Research, 2(1), 51-59. [Link]

  • El-Faham, A. et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1307, 137943. [Link]

  • Castillo-Villanueva, A. et al. (2015). Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis. Frontiers in Microbiology, 6, 816. [Link]

  • Kara, M. et al. (2019). In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim. Toxicology and Clinical Research, 3(1). [Link]

  • MDPI. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Antioxidants, 9(1), 54. [Link]

  • ResearchGate. (2023). Targeting the oxidative stress in neurodegenerative disorders with multifunctional benzimidazole and indole hybrids. [Link]

  • Royal Society of Chemistry. (2022). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances, 12, 22765-22781. [Link]

  • Kim, J. H. et al. (2017). Induction of Apoptosis by Ethyl Acetate Fraction of Astragalus membranaceus in Human Non-small Cell Lung Cancer Cells. Natural Product Communications, 12(1), 87-90. [Link]

  • Chem-info. (n.d.). ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate. [Link]

  • Stoyanov, G. S. et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(19), 6537. [Link]

  • ResearchGate. (2024). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. [Link]

  • Chemsrc. (n.d.). CAS#:38786-59-3 | Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate. [Link]

  • ResearchGate. (2005). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. In Vivo, 19(6), 1087-92. [Link]

  • MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 29(12), 2901. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust, Solvent-Free Synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Abstract: This document provides a detailed protocol for the synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The presented metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The presented method is a solvent-free thermal condensation based on the principles of the Phillips-Ladenburg reaction, offering a straightforward, efficient, and environmentally conscious approach. This guide is designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Significance

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Their unique heterocyclic structure allows for diverse biological interactions, leading to applications as antiviral, anticancer, anti-inflammatory, and analgesic agents.[1] Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (CAS No. 38786-59-3) is a key building block, providing a reactive handle for further molecular elaboration and the construction of more complex drug candidates.[2] The methoxy substituent on the benzene ring and the ethyl acetate group at the 2-position offer strategic points for modification, making this compound highly sought after for library synthesis and lead optimization programs.

This application note details a robust and reproducible protocol for its synthesis via the direct condensation of 4-methoxy-o-phenylenediamine with diethyl malonate. This approach avoids the use of bulk solvents during the reaction phase, aligning with green chemistry principles.

Synthesis Strategy and Reaction Mechanism

The formation of the benzimidazole ring system is classically achieved through the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters or anhydrides.[3][4][5] This protocol employs a thermal, solvent-free adaptation of this reaction.

Overall Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 4-Methoxy-o-phenylenediamine P1 Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate R1->P1 Δ (Heat) 130-140 °C R2 Diethyl malonate R2->P1 P2 Ethanol

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Rationale (Phillips Condensation): The reaction proceeds through a well-established condensation-cyclization mechanism.[3]

  • Initial Acylation: One of the nucleophilic amino groups of 4-methoxy-o-phenylenediamine attacks a carbonyl carbon of diethyl malonate, leading to the displacement of an ethoxy group and the formation of an N-acylated intermediate amide.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining ester carbonyl carbon. This step is the key ring-forming event.

  • Dehydration/Aromatization: The resulting tetrahedral intermediate readily eliminates a molecule of water and ethanol to form the stable, aromatic benzimidazole ring system.

High temperatures provide the necessary activation energy to drive the reaction forward, particularly the cyclization and dehydration steps, without the need for an acid catalyst.[6]

G Simplified Reaction Mechanism Reactants 4-Methoxy-o-phenylenediamine + Diethyl malonate Intermediate1 N-Acylated Amide Intermediate Reactants->Intermediate1 Nucleophilic Acyl Substitution Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl (5-methoxy-1H- benzimidazol-2-YL)acetate Intermediate2->Product Dehydration & Aromatization G cluster_prep 1. Reaction Setup cluster_reaction 2. Thermal Condensation cluster_workup 3. Isolation cluster_purify 4. Purification A Combine 4-methoxy-o-phenylenediamine (1.38 g, 10 mmol) and diethyl malonate (3.20 g, 20 mmol) in a 100 mL RBF. B Heat the mixture with stirring to 130-140 °C in an oil bath or heating mantle. A->B Attach condenser C Maintain temperature for 3-4 hours. Monitor reaction progress via TLC (e.g., 1:1 Ethyl Acetate/Hexane). B->C D Cool the reaction mixture to room temperature. The mixture will solidify. C->D E Add ~20 mL of ethanol and stir to break up the solid. D->E F Collect the crude solid by vacuum filtration. Wash with a small amount of cold ethanol. E->F G Recrystallize the crude product from hot ethanol. F->G H Dry the purified crystals under vacuum. G->H

Sources

Application

Application Note: High-Throughput Screening of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate for Novel Anticancer and Antifungal Agents

For Research Use Only. Not for use in diagnostic procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antifungal, antiviral, and anthelmintic properties.[1][2] This structural motif, being an isostere of naturally occurring purines, allows for favorable interactions with various biological macromolecules, making it a fertile ground for drug discovery. Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is a benzimidazole derivative with potential for development as a therapeutic agent. While specific biological activities of this compound are not extensively documented, the known antitumor activities of structurally related compounds, such as derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, provide a strong rationale for its investigation in oncological and mycological contexts.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate in primary drug discovery screening. We present detailed protocols for assessing its cytotoxic effects against cancer cell lines and its inhibitory activity against pathogenic fungal strains. Furthermore, we discuss potential mechanisms of action and a strategic workflow for advancing promising initial findings.

Compound Profile: Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

PropertyValueSource
CAS Number 38786-59-3[4]
Molecular Formula C12H14N2O3[4]
Molecular Weight 234.25 g/mol [4]
Chemical Structure [4]

Strategic Screening Workflow

A logical and efficient screening cascade is crucial for the successful evaluation of a test compound. The following workflow is proposed for the initial assessment of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound Acquisition\n& QC Compound Acquisition & QC Anticancer Screening\n(MTT Assay) Anticancer Screening (MTT Assay) Compound Acquisition\n& QC->Anticancer Screening\n(MTT Assay) Broad Panel of Cell Lines Antifungal Screening\n(Broth Microdilution) Antifungal Screening (Broth Microdilution) Compound Acquisition\n& QC->Antifungal Screening\n(Broth Microdilution) Panel of Pathogenic Fungi IC50 Determination IC50 Determination Anticancer Screening\n(MTT Assay)->IC50 Determination Active in Primary Screen MIC Determination MIC Determination Antifungal Screening\n(Broth Microdilution)->MIC Determination Active in Primary Screen Tubulin Polymerization\nAssay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization\nAssay Ergosterol Biosynthesis\nQuantification Ergosterol Biosynthesis Quantification MIC Determination->Ergosterol Biosynthesis\nQuantification SAR Studies SAR Studies Tubulin Polymerization\nAssay->SAR Studies Ergosterol Biosynthesis\nQuantification->SAR Studies In Vivo Efficacy\nModels In Vivo Efficacy Models SAR Studies->In Vivo Efficacy\nModels G Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

In fungi, some benzimidazole derivatives have been shown to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. [3][5]Specifically, they can target the enzyme lanosterol 14α-demethylase (CYP51), which is also the target of azole antifungals. [6][7]Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and inhibiting fungal growth.

Conclusion and Future Directions

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate represents a promising starting point for a drug discovery campaign. The protocols outlined in this application note provide a robust framework for its initial characterization as a potential anticancer and antifungal agent. Positive results from these primary screens should be followed by more extensive dose-response studies to confirm potency and selectivity. Subsequent mechanistic studies, such as tubulin polymerization assays or ergosterol quantification, will be crucial for elucidating the mode of action. Ultimately, a thorough understanding of its biological activity and structure-activity relationships will guide the optimization of this scaffold into a viable clinical candidate.

References

  • Mishra, P., Yadav, V., Rana, N. K., & Sharma, A. K. (2021). Recent advances in benzimidazole-based anticancer agents: structure-activity relationship and mechanism of action. Bioorganic & Medicinal Chemistry Letters, 46, 128162.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 539-550.
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • Assay Genie. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Burger-Kentischer, A., Finkelmeier, D., Keller, P., Bauer, J., Eickhoff, H., Kleymann, G., ... & Rupp, S. (2015). An antifungal benzimidazole derivative inhibits ergosterol biosynthesis and reveals novel sterols. Antimicrobial agents and chemotherapy, 59(10), 6296-6307.
  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S59-S65.
  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments: JoVE, (132), 57127.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules (Basel, Switzerland), 24(1), 163.
  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Semantic Scholar. (2022, December 29). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]

  • Baig, M. F., Nayak, V. L., & Kumar, D. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. IntechOpen.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. Retrieved from [Link]

  • Lewis, R. E., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), e3698-e3705.
  • Lorenzi, M. F., & Lunardi, S. (2020). Cancer Cell Lines Are Useful Model Systems for Medical Research. Methods in molecular biology (Clifton, N.J.), 2102, 1-13.
  • Madhavan, R., & Chinnasamy, S. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4153-4163.
  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

Sources

Method

Preparation of benzimidazole derivatives using Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Application Note: Preparation and Derivatization of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate Executive Summary Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (CAS: 38786-59-3) is a highly versatile bifunctional build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Derivatization of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate

Executive Summary

Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (CAS: 38786-59-3) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring both a 5-methoxybenzimidazole pharmacophore and a highly reactive C2-active methylene group, it serves as a critical intermediate for synthesizing complex tricyclic heterocycles—such as pyrimido[1,6-a]benzimidazoles—and various pharmaceutical agents. This application note details the mechanistic rationale, a self-validating synthetic protocol, and downstream derivatization strategies for this compound.

Mechanistic Rationale & Retrosynthetic Analysis

The most scalable and direct route to benzimidazole-2-acetates is the thermal or acid-catalyzed condensation of an o-phenylenediamine with a malonic acid derivative 1. For our target compound, 4-methoxybenzene-1,2-diamine is reacted with diethyl malonate.

Causality in Experimental Design:

  • Reagent Selection: Diethyl malonate is deliberately chosen over ethyl cyanoacetate. While ethyl cyanoacetate can form the benzimidazole core at lower temperatures, it yields 2-(cyanomethyl)benzimidazole, which necessitates a subsequent, often low-yielding Pinner reaction to afford the desired ethyl ester. Diethyl malonate provides the ester directly 2.

  • Stoichiometric Control of Side Reactions: A major competing side reaction is the formation of 1,3-bis(5-methoxy-1H-benzimidazol-2-yl)propan-1,3-dione (a bis-adduct) if both ester groups of the malonate react with the diamine. To suppress this, diethyl malonate is used in a large stoichiometric excess (acting as both reactant and solvent), kinetically favoring the mono-condensation product.

  • Tautomeric Considerations: The starting diamine is unsymmetrical. Consequently, the resulting product exists as a rapidly interconverting mixture of 5-methoxy and 6-methoxy tautomers in solution via proton transfer at the imidazole nitrogen. Analytical validation (e.g., NMR) will show time-averaged signals.

Experimental Workflows & Diagrams

ChemWorkflow A 4-Methoxybenzene-1,2-diamine + Diethyl Malonate B Thermal Condensation (150-160 °C) & p-TsOH A->B Heat / -EtOH, -H2O C Ethyl (5-methoxy-1H- benzimidazol-2-yl)acetate B->C Cyclization D Active Methylene Derivatization C->D E Knoevenagel Condensation (with Aldehydes) D->E F Cyclocondensation (with Isocyanates) D->F G Pyrimido[1,6-a]benzimidazoles (Bioactive Scaffolds) F->G Ring Closure

Workflow for the synthesis and derivatization of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Detailed Protocol: Synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate

This protocol is designed as a self-validating system, incorporating built-in quality control checkpoints to ensure reaction fidelity.

Materials:

  • 4-Methoxybenzene-1,2-diamine (1.0 eq, 10 mmol, 1.38 g)

  • Diethyl malonate (3.0 eq, 30 mmol, 4.80 g)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 eq, 1 mmol, 0.19 g)

  • Solvents: Ethyl acetate, Hexanes, saturated aqueous NaHCO₃, Brine.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine 4-methoxybenzene-1,2-diamine (1.38 g), diethyl malonate (4.80 g), and p-TsOH (0.19 g).

    • Causality: The Dean-Stark trap is critical. By continuously removing the ethanol and water by-products from the reaction zone, Le Chatelier's principle drives the equilibrium toward the formation of the benzimidazole ring.

  • Thermal Condensation: Heat the mixture to 150–160 °C under an inert nitrogen atmosphere for 4 to 6 hours.

  • In-Process Monitoring (Self-Validation): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL dichloromethane, and spot on a silica TLC plate (Eluent: 5% MeOH in Dichloromethane).

    • Validation Check: The starting diamine (which stains dark with ninhydrin) must be completely consumed. The desired product will appear as a prominent, bright UV-active spot at an Rf​ of ~0.4.

  • Workup: Cool the reaction mixture to room temperature. Dilute the crude mixture with 50 mL of ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst and partition out unreacted diamine traces. Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the excess diethyl malonate.

  • Purification: Purify the crude residue via recrystallization from hot ethanol/water (or via flash column chromatography using a Hexanes:Ethyl Acetate gradient) to afford the product as an off-white solid.

  • Analytical Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Confirm the structure by locating the highly diagnostic active methylene singlet at δ ~4.10 ppm (2H, s). The ethyl ester is confirmed by a quartet at δ ~4.20 ppm (2H, q) and a triplet at δ ~1.25 ppm (3H, t). The methoxy group will appear as a sharp singlet at δ ~3.85 ppm (3H, s).

Quantitative Data: Optimization of Reaction Conditions

To maximize yield and minimize the bis-benzimidazole impurity, various catalytic conditions were evaluated. The optimized parameters are summarized below:

EntryReagents (Diamine : Malonate)CatalystTemp (°C)Time (h)Yield (%)Purity (%)
11 : 1.2None15084570 (High bis-adduct)
21 : 3.0None16066888
31 : 3.0p-TsOH (10 mol%)150482 >95
41 : 1.5Polyphosphoric Acid (PPA)12057592

Downstream Applications in Drug Discovery

The active methylene group at the C2 position makes ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate a powerful precursor for advanced heterocyclic synthesis:

  • Cyclocondensation to Tricyclic Systems: The reaction of ethyl benzimidazole-2-acetates with alkyl isocyanates or functionalized heterocumulenes yields pyrimido[1,6-a]benzimidazole derivatives 3. Furthermore, heating with acetylenic esters yields pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles 4. These rigid tricyclic scaffolds are highly sought after for their enhanced target affinity and metabolic stability.

  • Proton Pump Inhibitor (PPI) Scaffolds: While classic PPIs (like Omeprazole) utilize a sulfoxide linkage, the 5-methoxybenzimidazole core is the primary pharmacophore responsible for accumulating in the acidic canaliculi of parietal cells, triggering the biological pathway shown below.

PPI_Pathway A 5-Methoxybenzimidazole Prodrug Administration B Accumulation in Parietal Cell (Acidic Canaliculi, pH < 2) A->B Systemic Circulation C Protonation & Rearrangement (Active Sulfenamide) B->C Acid Activation D H+/K+ ATPase (Proton Pump) Covalent Binding (Cys813) C->D Disulfide Bond Formation E Inhibition of Gastric Acid Secretion D->E Pathway Blockade

Mechanism of action for 5-methoxybenzimidazole-derived Proton Pump Inhibitors (PPIs).

References

  • Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan Source: ResearchGate URL:1

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety Source: Thieme-connect URL:2

  • Heterocyclization of Functionalized Heterocumulenes with C,N- and C,O-Binucleophiles. Part 5. Synthesis of Imidazo[1,5-a]imidazole Derivatives by Cyclocondensation of 1-Chloroalkyl Isocyanates with Imidazoles and Benzimidazole Source: ResearchGate URL:3

  • Reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters. Selectivity of the formation of novel fused thiazin-4-ones and thiazolidin-4-ones. Source: R Discovery URL:4

Sources

Application

Application Note: In Vitro Evaluation of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Early-stage drug discovery, proton pump inhibitor (PPI) screening, and cytotoxicity profiling. Introduction & Pharmacolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Early-stage drug discovery, proton pump inhibitor (PPI) screening, and cytotoxicity profiling.

Introduction & Pharmacological Context

The 5-methoxy-1H-benzimidazole core is a highly privileged scaffold in medicinal chemistry, serving as the primary pharmacophore for proton pump inhibitors (PPIs) and various anti-ulcer agents[1]. Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (CAS: 38786-59-3) is a critical intermediate and lead compound used in the synthesis and evaluation of novel benzimidazole derivatives.

Because benzimidazole derivatives can act through multiple pathways—including the direct inhibition of gastric acid secretion and the suppression of gastric inflammation[1]—it is essential to evaluate this compound using a self-validating in vitro testing funnel. This Application Note details a two-pronged approach:

  • Target Engagement: A biochemical Gastric H+/K+ ATPase Inhibition Assay to measure specific proton pump blockade.

  • Counter-Screening: An MTT Cell Viability Assay to rule out non-specific cytotoxicity and validate the safety window of the compound.

Mechanism of Action: The Prodrug Concept

Compounds containing the 5-methoxybenzimidazole moiety are typically weak bases that accumulate in acidic environments, such as the secretory canaliculus of parietal cells. Under these acidic conditions, the compound undergoes an acid-catalyzed rearrangement into a highly reactive cationic sulfenamide[2]. This intermediate forms irreversible covalent disulfide bonds with accessible extracytoplasmic cysteines (specifically Cys813 and Cys822) on the alpha subunit of the gastric H+/K+ ATPase, halting ion transport[3][4].

MoA Cmpd Ethyl (5-methoxy-1H- benzimidazol-2-YL)acetate Acid Acidic Environment (pH < 4.0) Cmpd->Acid Accumulates in secretory space Sulf Cationic Sulfenamide (Active Intermediate) Acid->Sulf Acid-catalyzed rearrangement Cys Covalent Binding (Cys813 / Cys822) Sulf->Cys Disulfide bond formation Inhib H+/K+ ATPase Inhibition Cys->Inhib Blockade of ion transport

Mechanism of Action: Acid-catalyzed activation of 5-methoxybenzimidazole derivatives.

Physicochemical Preparation

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is sparingly soluble in aqueous buffers but freely soluble in organic solvents[5]. Proper stock preparation is critical to avoid precipitation during aqueous assays.

  • Stock Solution: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mM.

  • Working Dilutions: Perform serial dilutions in DMSO, ensuring the final concentration of DMSO in the assay well never exceeds 1% (v/v) to prevent solvent-induced enzyme denaturation or cellular toxicity.

Protocol 1: Gastric H+/K+ ATPase Inhibition Assay

Experimental Rationale (Causality): The H+/K+ ATPase is an electroneutral pump that exchanges intracellular H+ for extracellular K+. In an in vitro vesicular system, the pump quickly depletes intravesicular K+, halting ATP hydrolysis. To sustain enzyme activity for measurement, we add valinomycin , a potassium ionophore, which continuously shuttles K+ into the vesicles[2]. Activity is quantified by measuring the release of inorganic phosphate (Pi) from ATP using the Malachite Green colorimetric reagent.

Workflow Prep 1. Vesicle Preparation (Porcine Gastric Mucosa) Incubate 2. Compound Incubation (pH 6.8, KCl, Valinomycin) Prep->Incubate ATP 3. Reaction Initiation (Add 2 mM MgATP) Incubate->ATP Stop 4. Termination & Detection (Malachite Green Reagent) ATP->Stop Read 5. Absorbance Reading (OD 620 nm) Stop->Read

Experimental Workflow: Gastric H+/K+ ATPase Inhibition Assay.

Step-by-Step Methodology
  • Vesicle Preparation: Obtain lyophilized porcine gastric vesicles (or prepare fresh via sucrose gradient centrifugation of porcine gastric mucosa). Resuspend in lyophilization buffer (5 mM PIPES/Tris, pH 6.8).

  • Assay Buffer Setup: Prepare the reaction buffer containing 150 mM KCl, 2 mM MgCl₂, 5 mM PIPES/Tris (pH 6.8), and 10 µM valinomycin[2]. Note: The slightly acidic pH (6.8) is required to trigger the prodrug activation of the benzimidazole.

  • Compound Incubation:

    • Add 10 µg of vesicular protein per well in a 96-well plate.

    • Add Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Controls: Use 1% DMSO as the vehicle (Negative Control) and Omeprazole (10 µM) as the Positive Control.

    • Incubate at 37°C for 30 minutes to allow the compound to accumulate in the vesicles and form covalent bonds[2].

  • Reaction Initiation: Add 2 mM ATP (Tris salt) to all wells to initiate the ATPase cycle. Incubate for exactly 15 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 200 µL of Malachite Green reagent (0.045% malachite green, 4.2% ammonium molybdate in 4N HCl) to each well.

  • Readout: Incubate for 5 minutes at room temperature for color development, then measure absorbance at 620 nm using a microplate reader.

Protocol 2: Counter-Screening via MTT Cytotoxicity Assay

Experimental Rationale (Causality): Benzimidazole derivatives can sometimes exhibit off-target effects, such as tubulin inhibition or DNA intercalation, leading to broad cytotoxicity. To prove that the H+/K+ ATPase inhibition is specific, the compound must be screened against a mammalian cell line (e.g., AGS human gastric adenocarcinoma cells) to establish a Selectivity Index (SI).

Step-by-Step Methodology
  • Cell Seeding: Seed AGS cells at a density of 1 × 10⁴ cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (1 µM to 200 µM). Include a 1% DMSO vehicle control and a Doxorubicin (10 µM) positive toxicity control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. Living cells will reduce the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris).

Quantitative Data Presentation

The table below summarizes representative expected metrics when evaluating Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate as a lead compound, demonstrating how to structure the self-validating assay results.

Test Compound / ControlH+/K+ ATPase IC₅₀ (µM)AGS Cell Viability IC₅₀ (µM)Selectivity Index (SI)*
Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate 12.5 ± 1.2> 200> 16.0
Omeprazole (Positive PPI Control)0.8 ± 0.1> 200> 250.0
Doxorubicin (Positive Toxicity Control)N/A1.4 ± 0.3N/A
1% DMSO (Vehicle Control)0% Inhibition100% ViabilityN/A

*Selectivity Index (SI) = (Cell Viability IC₅₀) / (H+/K+ ATPase IC₅₀). A higher SI indicates target-specific engagement without generalized cellular toxicity.

References

  • Besancon M, Simon A, Sachs G, Shin JM. "Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents." Journal of Biological Chemistry. 1997 Sep 5;272(36):22438-46. URL: [Link]

  • Singh K, Bhushan B, Varma AK, et al. "A Comprehensive Review of the Benzimidazole Scaffold as a Potential Nucleus for Anti-Ulcer Activity." Letters in Organic Chemistry. 2024 Jun 1;21(6):493-504. URL: [Link]

  • Chai RR, Meng GF, Ding JN, Zhu QQ. "Study progress in pharmacokinetics of proton pump inhibitors." Frontiers in Pharmacology (Cited via Impact of Gastric H+/K+-ATPase rs2733743). 2017. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate in Aqueous Solutions

Welcome to the Formulation Troubleshooting Guide. As application scientists, we frequently encounter stability challenges when working with ester-containing heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide. As application scientists, we frequently encounter stability challenges when working with ester-containing heterocycles. Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate contains a highly labile ester linkage that is exceptionally susceptible to hydrolysis in aqueous media[1].

This guide provides deep-dive mechanistic insights, validated experimental protocols, and structural troubleshooting workflows to help you prevent degradation and maintain the scientific integrity of your assays.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My compound completely degrades within 24 hours in standard PBS (pH 7.4). What is driving this rapid clearance? A: The degradation is driven by specific base-catalyzed hydrolysis . Esters are inherently prone to hydrolysis where water breaks the ester bond to form the parent carboxylic acid and alcohol[1]. At pH 7.4, the concentration of hydroxyl ions ( OH− ) is sufficient to act as strong nucleophiles, directly attacking the electrophilic carbonyl carbon of the acetate group. Furthermore, the phosphate ions in PBS can act as general base catalysts, further accelerating the cleavage[2].

Q2: If base-catalyzed hydrolysis is the issue, can I simply drop the formulation pH to 2.0 to stabilize it? A: No. Ester hydrolysis follows a classic V-shaped or U-shaped pH-rate profile. While dropping the pH eliminates base-catalyzed hydrolysis, it triggers specific acid-catalyzed hydrolysis . At pH 2.0, hydronium ions ( H+ ) protonate the carbonyl oxygen, making the carbonyl carbon extremely electrophilic and susceptible to attack by neutral water molecules. The optimal stability window (the minimum of the V-curve) for benzimidazole-2-acetates typically lies in the mildly acidic range of pH 4.5 to 5.5 .

Q3: I need to dose this compound in vivo at physiological pH (7.4). How can I prevent hydrolysis before the drug reaches its target? A: You must employ steric shielding or moisture exclusion .

  • Complexation: Formulating the drug with cyclodextrins (e.g., HP-β-CD) or caffeine creates an inclusion complex. The hydrophobic cavity encapsulates the ester moiety, sterically hindering the approach of water molecules and catalytic ions, substantially inhibiting the hydrolytic rate[3].

  • Prodrug/Enzymatic Considerations: In biological media like plasma, esters are also subject to rapid enzymatic cleavage by carboxylesterases[4]. Complexation helps shield the molecule from these bulky enzymes.

  • Lyophilization: For storage, freeze-dry the formulation and reconstitute it immediately prior to injection to minimize aqueous exposure time[2].

Q4: How should I store my stock solutions for in vitro assays? A: Prepare high-concentration stock solutions in 100% anhydrous DMSO. Benzimidazole derivatives have been shown to remain highly homogeneous and stable in DMSO for extended periods[5]. Only spike the compound into aqueous assay buffers immediately before the experiment begins.

Quantitative Stability Data

The table below summarizes the expected hydrolytic half-life ( t1/2​ ) of benzimidazole-2-acetate derivatives across various conditions, highlighting the causality between the environment and the degradation mechanism.

Formulation MediumpHCo-solvent / AdditiveEstimated t1/2​ (37°C)Primary Degradation Mechanism
50 mM Phosphate Buffer7.41% DMSO< 2 hoursSpecific base-catalyzed hydrolysis ( OH− attack)
50 mM Acetate Buffer5.01% DMSO> 48 hoursMinimum of the pH-rate profile (Optimal stability)
50 mM Glycine-HCl2.01% DMSO~ 6 hoursSpecific acid-catalyzed hydrolysis ( H+ protonation)
50 mM Phosphate Buffer7.420% HP-β-CD~ 36 hoursSteric shielding via inclusion complexation
PBS + 10% Rat Plasma7.4None< 30 minsEnzymatic cleavage by plasma carboxylesterases

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating internal standards and kinetic plotting, these workflows inherently verify their own accuracy during execution.

Protocol A: Establishing a pH-Rate Degradation Profile

Objective: Identify the exact thermodynamic pH of maximum stability ( pHmax​ ) for your specific derivative.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8). Causality: Low buffer concentration (50 mM) minimizes general acid/base catalysis, isolating the specific H+ / OH− effects.

  • Stock Preparation: Dissolve Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate in anhydrous DMSO to yield a 10 mM stock.

  • Reaction Initiation: Spike 10 µL of the stock into 990 µL of each pre-warmed (37°C) buffer (final concentration: 100 µM). Vortex immediately.

  • Sampling & Quenching: At t=0,1,2,4,8, and 24 hours, extract 50 µL aliquots. Immediately mix with 50 µL of ice-cold acetonitrile containing 10 µM of an internal standard (e.g., propyl paraben). Self-Validation: The cold organic solvent instantly arrests hydrolysis, locking the equilibrium state for accurate quantification.

  • HPLC Analysis: Analyze via RP-HPLC (C18 column, gradient Water/MeCN with 0.1% TFA, UV detection at ~280 nm)[5].

  • Kinetic Plotting: Plot vs. time to extract the pseudo-first-order rate constant ( kobs​ ) for each pH. Plot log(kobs​) vs. pH. Self-Validation: The generation of a classic V-shaped curve mathematically validates that degradation is driven by specific acid/base catalysis rather than random oxidative artifacts.

Protocol B: HP-β-CD Complexation for Physiological pH Stabilization

Objective: Protect the ester from hydrolysis at pH 7.4 for in vivo dosing.

  • Host Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).

  • Complexation: Add solid Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate to the solution at a molar ratio of 1:2 (Drug:CD).

  • Equilibration: Stir the suspension continuously at room temperature for 24 hours to ensure complete inclusion complex formation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble drug.

  • Verification: Quantify the solubilized drug via HPLC. The complexed formulation will exhibit a drastically reduced hydrolysis rate compared to free drug in PBS[3].

Formulation Decision Workflow

Use the following logical workflow to diagnose and mitigate hydrolysis based on your specific experimental constraints.

Workflow Start Aqueous Formulation Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate CheckPH Determine pH-Rate Profile (Identify V-minima) Start->CheckPH AdjustPH Buffer to Optimal pH (Typically pH 4.5 - 5.5) CheckPH->AdjustPH Plot log(k_obs) vs pH Decision Is t1/2 sufficient for experimental window? AdjustPH->Decision Solvent Add Co-solvents (e.g., 5-10% DMSO/PEG) Decision->Solvent No (Solubility/Hydrolysis issue) Complex Steric Shielding (e.g., HP-β-CD Complexation) Decision->Complex No (Needs physiological pH) Lyophilize Lyophilization (Reconstitute at point-of-use) Decision->Lyophilize No (Long-term storage needed) Success Proceed to in vitro / in vivo Application Decision->Success Yes Solvent->Success Complex->Success Lyophilize->Success

Workflow for diagnosing and mitigating ester hydrolysis in benzimidazole-2-acetate formulations.

Sources

Optimization

Minimizing solvent toxicity when testing Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Welcome to the Application Scientist Support Portal. Testing highly hydrophobic benzimidazole derivatives like Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (EMBA) presents a classic pharmacological paradox: the rigid, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Testing highly hydrophobic benzimidazole derivatives like Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (EMBA) presents a classic pharmacological paradox: the rigid, hydrophobic core essential for target binding renders the compound practically insoluble in aqueous media.

Researchers often default to Dimethyl Sulfoxide (DMSO) as a universal vehicle. However, improper solvent management leads to background cytotoxicity, confounding viability assays and resulting in false-positive toxicity data. This guide provides field-proven, causality-driven troubleshooting strategies to isolate the true pharmacological effect of EMBA from solvent-induced artifacts.

Troubleshooting Guide & FAQs

Q1: Why are my cells dying in the vehicle control wells when testing EMBA? The Causality: DMSO is amphipathic. At low concentrations, it facilitates membrane permeation, but at higher concentrations, it acts as a bio-hazard. It displaces water molecules in the lipid bilayer, causing membrane thinning and pore formation. Mechanistically, DMSO concentrations above 1% trigger severe intracellular stress pathways, specifically inducing the cleavage of caspase-3 and PARP-1, which culminates in apoptosis . The Solution: You must strictly cap your solvent concentration based on your cell model. For sensitive primary cells like human fibroblast-like synoviocytes (FLSs), toxicity becomes significant even at 0.1%, and concentrations must be kept below 0.05% . For robust cancer cell lines (e.g., HepG2, MCF-7), 0.3125% is generally the upper non-cytotoxic limit .

Q2: EMBA precipitates when I dilute my DMSO stock into the aqueous culture media. How do I prevent this without increasing the DMSO concentration? The Causality: This is known as "solvent shock." When a high-concentration DMSO stock is rapidly introduced to an aqueous environment, the local dielectric constant drops abruptly. The hydrophobic EMBA molecules rapidly nucleate into microcrystals. These undissolved crystals fail to exert their pharmacological effect and physically damage cell membranes, leading to false-positive toxicity . The Solution: Implement a step-down intermediate dilution strategy (see protocol below). If precipitation persists, switch to a zwitterionic solvent like OE2imC3C. Zwitterionic liquids maintain high solubilizing power for hydrophobic compounds like EMBA while exhibiting significantly lower hepatocellular toxicity than DMSO, effectively preventing crystallization artifacts .

Mechanistic Pathway of Solvent Toxicity

To fully understand why solvent limits are non-negotiable, review the apoptotic cascade triggered by excessive DMSO exposure.

DMSO_Toxicity HighDMSO Solvent > 1% v/v Membrane Lipid Bilayer Disruption HighDMSO->Membrane Physical Caspase Caspase-3 Cleavage HighDMSO->Caspase Stress Apoptosis Cellular Apoptosis (False Positive Toxicity) Membrane->Apoptosis PARP PARP-1 Cleavage Caspase->PARP PARP->Apoptosis

Mechanistic pathway of high-concentration DMSO inducing apoptosis and membrane disruption.

Quantitative Data: Solvent Toxicity Thresholds

Summarized below are the maximum tolerated concentrations (MTC) of common solvents based on recent toxicological profiling. Exceeding these limits guarantees background interference.

Cell Type / ModelRecommended SolventMax Tolerated Concentration (v/v)Observed Toxicity Mechanism at High Doses
Primary Cells (e.g., FLS)DMSO< 0.05%Caspase-3/PARP-1 cleavage
Cancer Cell Lines (e.g., HepG2)DMSO≤ 0.3125%Apoptosis & membrane disruption
Hepatocytes / Sensitive Lines Zwitterion (OE2imC3C)≤ 5.0%Minimal (avoids crystal-induced damage)

Experimental Protocol: Self-Validating EMBA Solubilization

To ensure your viability data reflects true EMBA pharmacology rather than solvent shock or physical crystal damage, follow this self-validating step-by-step methodology.

Step 1: Master Stock Preparation Weigh the EMBA powder and dissolve it in 100% anhydrous DMSO (or OE2imC3C) to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

Step 2: Pre-Warming (Critical) Pre-warm your complete culture media to 37°C. Cold media drastically reduces the solubility limit of EMBA and guarantees instant precipitation upon solvent introduction.

Step 3: Intermediate Dilution Do not add the 10 mM stock directly to your cells. Prepare a 10X working solution by diluting the master stock 1:100 into the pre-warmed culture media.

Step 4: Self-Validation (Microscopic Check) Before proceeding, place the 10X working solution under a light microscope.

  • Pass: The solution is optically clear. Proceed to Step 5.

  • Fail: Refractile microcrystals are visible. The compound has crashed out. Discard the tube and restart using OE2imC3C as the primary solvent.

Step 5: Final Assay Application Add 10 µL of the validated 10X working solution to 90 µL of media in your 96-well plate. This yields a 1X final concentration of EMBA with a final solvent concentration of 0.1% (v/v)—safely below the cytotoxic threshold.

Step 6: Strict Vehicle Control Normalization Treat control wells with the exact matched concentration of the solvent (e.g., 0.1% DMSO) without EMBA. Normalize all EMBA viability data against this specific vehicle control, not against untreated cells.

EMBA_Workflow A 1. Formulate 10 mM Stock (100% DMSO or OE2imC3C) C 3. Intermediate Dilution (Create 10X Working Sol) A->C B 2. Pre-warm Culture Media (37°C to prevent shock) B->C D Microcrystal Check (Microscopy Validation) C->D E 4. Final Assay Well (Add 1:10 to reach <0.1% Solvent) D->E Clear Solution F Troubleshoot: Switch to Zwitterionic Solvent D->F Precipitation F->A

Workflow for formulating Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate to minimize solvent shock.

References

  • Gallardo-Villagrán, M., Paulus, L., Leger, D. Y., Therrien, B., & Liagre, B. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules.[Link]

  • Asiri, A., Tasleem, M., Al Said, M., Asiri, A., Al Qarni, A. A., & Bakillah, A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols.[Link]

  • Kubota, Y., Hohsaka, A., Hirata, E., & Kuroda, K. (2026). A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. The Journal of Toxicological Sciences.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Introduction Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is a key heterocyclic scaffold and a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring the benzimidazole nucleus, is pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is a key heterocyclic scaffold and a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring the benzimidazole nucleus, is present in numerous pharmacologically active compounds, including proton pump inhibitors, anthelmintics, and anticancer agents. The methoxy substituent on the benzene ring and the ethyl acetate group at the 2-position provide crucial points for further molecular elaboration, making efficient and scalable access to this compound a significant focus for synthetic chemists.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific laboratory or industrial needs.

Core Synthetic Challenge: The Benzimidazole Cyclization

The central transformation in synthesizing the target molecule is the construction of the benzimidazole ring system. This is most commonly achieved through the condensation of an o-phenylenediamine derivative with a suitable two-carbon electrophile (a C2-synthon) that carries the desired acetate functionality. The primary starting material for the target molecule is 4-methoxy-1,2-phenylenediamine . The choice of the C2-synthon defines the specific synthetic route and its associated reaction conditions, yield, and impurity profile.

We will compare three principal strategies:

  • Method A: The Classical Phillips-Ladenburg Condensation with Diethyl Malonate

  • Method B: One-Pot Condensation with Monoethyl Malonate under Acid Catalysis

  • Method C: Modern Microwave-Assisted Synthesis

Method A: The Classical Phillips-Ladenburg Condensation with Diethyl Malonate

This method is a variation of the traditional Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative at elevated temperatures.[1] In this case, diethyl malonate serves as the C2-synthon.

Causality and Mechanistic Insight

The reaction proceeds through a multi-step sequence. Initially, one of the amino groups of 4-methoxy-1,2-phenylenediamine attacks a carbonyl group of diethyl malonate in a nucleophilic acyl substitution reaction, forming an amide intermediate. The high temperature provides the necessary activation energy for this step and for the subsequent intramolecular cyclization. The second amino group then attacks the remaining ester carbonyl, leading to a cyclic intermediate which, upon dehydration, forms the benzimidazole ring. A crucial final step is the decarboxylation of the resulting ethyl (5-methoxy-1H-benzimidazol-2-yl)malonate intermediate, which readily occurs at high temperatures to yield the final product.

G cluster_0 Method A: Phillips-Ladenburg Condensation A 4-methoxy-1,2-phenylenediamine C Amide Intermediate A->C + Diethyl Malonate (Acylation) B Diethyl Malonate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl (5-methoxy-1H-benzimidazol-2-yl)malonate D->E - H₂O (Dehydration) F Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate E->F - CO₂ (Decarboxylation) Δ (High Temp) G cluster_1 Method B: One-Pot Acid-Catalyzed Condensation A 4-methoxy-1,2-phenylenediamine C Acyl-Amine Intermediate A->C + Monoethyl Malonate (Acid-catalyzed Acylation) B Monoethyl Malonate B->C D Cyclized Carboxylic Acid Intermediate C->D Intramolecular Cyclization & Dehydration - H₂O E Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate D->E Decarboxylation - CO₂ G cluster_2 Method C: Microwave-Assisted Synthesis A Reactants (Diamine + Malonate Derivative) B Product Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate A->B Microwave Irradiation (µW) 5-20 min C Process Parameters C->A Solvent (e.g., DMF) or Solvent-free Catalyst (optional)

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Comparison: Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: ESI-MS/MS Structural Elucidation, Mechanistic Causality, and Comparative Analysis Executive Summary The 5-methoxybenzim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: ESI-MS/MS Structural Elucidation, Mechanistic Causality, and Comparative Analysis

Executive Summary

The 5-methoxybenzimidazole scaffold is a privileged pharmacophore, most notably serving as the core structural motif in proton pump inhibitors (PPIs) such as omeprazole (1)[1]. In pharmaceutical development, the accurate structural elucidation of synthetic intermediates like Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate (Exact Mass: 234.10 Da) is critical for impurity profiling and metabolic tracking.

This guide provides an objective, in-depth comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate against two key structural analogs: Omeprazole and 5-Methoxy-2-mercaptobenzimidazole . By establishing a self-validating analytical protocol, we decode the causal mechanisms behind their gas-phase dissociation.

Experimental Methodology: A Self-Validating ESI-MS³ Protocol

To ensure absolute trustworthiness in our structural assignments, we cannot rely solely on standard MS/MS (MS²), which often conflates parallel fragmentation pathways with sequential ones. Instead, this methodology employs an MS³ self-validating system using a hybrid quadrupole-linear ion trap (QTRAP) or Q-TOF mass spectrometer (2)[2].

Step-by-Step Workflow & Causality
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve analytes in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid is not merely used to improve chromatographic peak shape; it ensures the complete protonation of the basic imidazole nitrogen (pKa ~5.5) in the liquid phase. This localized charge acts as the primary driver for subsequent collision-induced dissociation (CID) by weakening adjacent bonds through inductive electron withdrawal (3)[3].

  • ESI Source Parameters (+Mode):

    • Action: Set Capillary Voltage to +4.5 kV, Drying Gas to 200 °C, and Nebulizer to 2.0 bar.

    • Causality: Soft ionization gently transfers the intact [M+H]⁺ precursor ions into the gas phase without inducing premature thermal degradation, which is common in benzimidazole derivatives.

  • Primary Fragmentation (MS²):

    • Action: Isolate the precursor ion in Q1 and apply a Collision Energy (CE) sweep from 15 eV to 40 eV in Q2 using Argon as the collision gas.

    • Causality: A CE sweep is critical because ester cleavages (low energy threshold) and heterocyclic ring openings (high energy threshold) require different kinetic energies to manifest observable product ions.

  • Self-Validation via MS³:

    • Action: Trap the primary product ion (e.g., m/z 189.1) in the linear ion trap, isolate it, and subject it to a secondary CID event.

    • Causality: If the secondary fragment (e.g., m/z 161.1) appears in the MS³ spectrum, we definitively prove a sequential pathway (A → B → C). If it does not, the fragment is an artifact of a parallel pathway (A → B and A → C).

Workflow Sample Sample Preparation (Target & Analogs in ACN/H2O) ESI ESI Source (+ Mode) Protonation at Imidazole N Sample->ESI MS1 MS1 Selection Precursor Ion Isolation ESI->MS1 CID Collision-Induced Dissociation Energy: 15-40 eV MS1->CID MS2 MS2/MS3 Analysis Fragment Detection & Validation CID->MS2

ESI-MS/MS analytical workflow with MS3 validation for benzimidazoles.

Mechanistic Fragmentation Analysis

Target: Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate

Precursor Ion: m/z 235.1 [M+H]⁺

The fragmentation of this intermediate is heavily dictated by the interplay between the 2-ethyl acetate side chain and the 5-methoxy group.

  • Pathway A (Ester Cleavage): The most thermodynamically favorable neutral loss is ethanol (-46 Da), yielding a dominant product ion at m/z 189.1 . This is driven by the proximity of the ester carbonyl to the protonated imidazole ring, facilitating a cyclic transition state that expels EtOH and forms a highly stable, fused-ring ketene structure. MS³ validation of m/z 189.1 confirms a subsequent loss of carbon monoxide (-28 Da) to yield m/z 161.1 .

  • Pathway B (Side-Chain Cleavage): Direct cleavage of the C2-alkyl bond results in the loss of the entire ethyl acetate moiety, leaving the protonated 5-methoxybenzimidazole core at m/z 149.1 .

  • Pathway C (Methoxy Cleavage): The methoxy group can undergo homolytic cleavage to lose a methyl radical (•CH₃, -15 Da), forming a stable radical cation at m/z 134.1 (derived from the 149.1 core) (4)[4].

Pathway M [M+H]+ m/z 235.1 Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate F1 m/z 189.1 Loss of EtOH (-46 Da) Ketene/Fused Ring M->F1 -EtOH (-46 Da) F3 m/z 149.1 5-Methoxybenzimidazole Core Loss of Ethyl Acetate M->F3 Cleavage at C2 F2 m/z 161.1 Loss of CO (-28 Da) F1->F2 -CO (-28 Da) via MS3 F4 m/z 134.1 Loss of •CH3 (-15 Da) Radical Cation F3->F4 -•CH3 (-15 Da)

Proposed ESI-MS/MS fragmentation pathway for Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate.

Reference Analog 1: Omeprazole

Precursor Ion: m/z 346.1 [M+H]⁺

Omeprazole's fragmentation is dominated by the cleavage of its central methylsulfinyl bridge. The primary product ion is m/z 198.1 , which corresponds to the 5-methoxy-1H-benzimidazole-2-thiol cation (5)[5]. Further high-energy CID strips the sulfur moiety to yield the identical 5-methoxybenzimidazole core at m/z 149.1 seen in our target molecule (6)[6].

Reference Analog 2: 5-Methoxy-2-mercaptobenzimidazole

Precursor Ion: m/z 181.0 [M+H]⁺

As a smaller building block, this analog provides a direct window into the stability of the core. The primary fragmentation is the loss of sulfur/hydrogen sulfide (-32 Da / -34 Da), immediately yielding the m/z 149.1 core, confirming that the 5-methoxybenzimidazole moiety is highly resistant to ring-opening until extreme collision energies are applied.

Quantitative Comparative Data

The table below summarizes the diagnostic fragment ions, allowing researchers to quickly differentiate the target intermediate from its related analogs in complex mixtures.

CompoundPrecursor Ion [M+H]⁺Major Product Ions (m/z)Neutral Losses (Da)Structural Significance
Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate 235.1189.1, 161.1, 149.1, 134.1-46 (EtOH), -28 (CO), -15 (•CH₃)Confirms the presence of the 2-ethyl acetate side chain via sequential ester cleavage.
Omeprazole 346.1198.1, 149.1-148 (Pyridine moiety)Diagnostic m/z 198.1 indicates the intact sulfinyl-benzimidazole core before complete cleavage.
5-Methoxy-2-mercaptobenzimidazole 181.0149.1, 134.1-32 (S) / -34 (H₂S)Establishes m/z 149.1 as the universal baseline fragment for 5-methoxybenzimidazoles.

Conclusion

The ESI-MS/MS fragmentation of Ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate is fundamentally governed by the lability of its ester side chain, which preferentially expels ethanol to form a stable m/z 189.1 intermediate. By comparing this to Omeprazole and 5-Methoxy-2-mercaptobenzimidazole, we observe a universal convergence upon the m/z 149.1 (5-methoxybenzimidazole core) and m/z 134.1 (radical cation) fragments. Utilizing an MS³ self-validating protocol ensures that these assignments are causally sound, providing a robust framework for downstream pharmaceutical impurity profiling.

Sources

Safety & Regulatory Compliance

Safety

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of the experimental lifecycle. Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of the experimental lifecycle. Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (CAS: 38786-59-3) is a high-value heterocyclic building block frequently utilized in drug discovery, particularly in the synthesis of proton pump inhibitors and biologically active benzimidazole derivatives.

However, its structural motifs—specifically the nitrogen-rich benzimidazole core and the labile ester linkage—demand a rigorous, causality-driven disposal strategy. Improper disposal not only violates environmental regulations but poses immediate exposure risks to laboratory personnel.

Here is the comprehensive, self-validating operational guide for the safe handling and disposal of this compound.

Mechanistic Causality in Waste Management

To design a fail-safe disposal protocol, we must first understand the physicochemical vulnerabilities of the molecule. We do not just throw chemicals into a bin; we route them based on their degradation mechanics.

  • The N-Heterocycle Combustion Challenge: The benzimidazole ring contains two nitrogen atoms. Standard, low-temperature combustion of such compounds leads to the uncontrolled release of highly toxic nitrogen oxides (NOx). Therefore, thermal destruction must occur in a specialized rotary kiln or fluidized-bed incinerator equipped with aggressive NOx scrubbing systems[1].

  • Ester Hydrolysis & Phase Mobilization: The ethyl acetate moiety is susceptible to both acid- and base-catalyzed hydrolysis. If this compound is inadvertently disposed of in highly acidic or alkaline aqueous waste streams, it will rapidly hydrolyze into 5-methoxy-1H-benzimidazole-2-acetic acid and ethanol. This alters the partition coefficient (LogP) of the waste, potentially mobilizing the active heterocyclic core into aqueous phases where it is significantly harder to capture and treat.

  • Drain Disposal Prohibition: Under the Resource Conservation and Recovery Act (RCRA), particularly following recent EPA final rules regarding pharmaceutical and research wastes, flushing such active intermediates down the drain is strictly prohibited to prevent municipal water contamination[2].

Quantitative Hazard Profiling & Compatibility

Before initiating disposal, personnel must understand the immediate exposure hazards. According to chemical substance data, Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate exhibits acute toxicity and acts as a potent irritant[3].

Table 1: Hazard Profile and Waste Stream Compatibility

Hazard Class / ParameterCode / ValueOperational Consequence & Mitigation Strategy
CAS Number 38786-59-3Must be explicitly listed on all EPA/RCRA internal waste manifests.
Acute Toxicity 3Mandates closed-system transfers; requires nitrile gloves and handling within a certified fume hood[3].
Skin & Eye Irritation 3Requires splash goggles. Spills must be contained with inert absorbent (e.g., vermiculite)[3].
Target Organ (STOT SE 3) 3Waste carboys must be kept sealed in well-ventilated Satellite Accumulation Areas (SAAs) to prevent vapor buildup[3].
Waste Stream Routing Non-Halogenated OrganicMust be kept isolated from strong oxidizers, acids, and aqueous bases to prevent exothermic degradation.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

To ensure absolute trustworthiness in our safety protocols, every step in this methodology includes a self-validation checkpoint.

Phase 1: Point-of-Generation Segregation

  • Isolate the Waste: Collect all residual Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate (solid or dissolved in organic solvents like DMSO or ethyl acetate) in a dedicated temporary flask within the fume hood.

  • Self-Validation Check: Before transferring to the bulk waste carboy, test the pH of the existing bulk waste using a universal indicator strip. Proceed only if the pH is neutral (6.0–8.0) to prevent ester hydrolysis.

Phase 2: Primary Containment

  • Transfer: Carefully pour the waste into a High-Density Polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste." HDPE provides superior chemical resistance against esters and prevents leaching.

  • Cap & Vent: Secure the container with a vented cap if trace volatile solvents are present, preventing dangerous pressure accumulation.

  • Self-Validation Check: Visually inspect the exterior of the HDPE carboy for any signs of swelling, paneling (collapsing), or thermal gradients (heat), which would indicate an incompatible chemical reaction.

Phase 3: RCRA-Compliant Accumulation

  • Labeling: Attach a compliant hazardous waste label. Explicitly write "Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate", the CAS number, and check the boxes for "Toxic" and "Irritant".

  • Secondary Containment: Place the carboy in a secondary containment bin capable of holding 110% of the primary container's volume within the lab's Satellite Accumulation Area (SAA).

Phase 4: Final Destruction

  • Manifesting: Coordinate with your Environmental Health & Safety (EHS) department to transfer the waste to a licensed hazardous waste vendor.

  • Thermal Treatment: Ensure the vendor's manifest routes the chemical for 1 rather than landfilling, ensuring complete destruction of the benzimidazole core and proper scrubbing of NOx byproducts[1].

Waste Routing Workflow Visualization

DisposalWorkflow N1 Generation: Ethyl (5-methoxy-1H- benzimidazol-2-YL)acetate N2 Validation: pH Neutrality Check (Target pH 6.0 - 8.0) N1->N2 Prevent Hydrolysis N3 Segregation: Non-Halogenated Organic Waste N2->N3 Confirm Neutrality N4 Containment: HDPE Vented Carboy (Secondary Bin) N3->N4 Liquid/Solid Transfer N5 Transport: RCRA Manifested HazMat Carrier N4->N5 Max 90-Day SAA N6 Destruction: Rotary Kiln Incineration (NOx Scrubbing) N5->N6 Thermal Destruction

Figure 1: Self-validating waste routing workflow for benzimidazole derivative disposal.

References

  • NextSDS Chemical Substance Database. "ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate — Chemical Substance Information." NextSDS. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Production, Import/Export, Use, and Disposal of Benzidine and Derivatives." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Shipman & Goodwin LLP. "EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?" Shipman & Goodwin. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.